Cas no 2138210-10-1 (benzyl 4-2-(chlorosulfonyl)propan-2-ylpiperidine-1-carboxylate)

benzyl 4-2-(chlorosulfonyl)propan-2-ylpiperidine-1-carboxylate structure
2138210-10-1 structure
商品名:benzyl 4-2-(chlorosulfonyl)propan-2-ylpiperidine-1-carboxylate
CAS番号:2138210-10-1
MF:C16H22ClNO4S
メガワット:359.868182659149
CID:6358709
PubChem ID:165484037

benzyl 4-2-(chlorosulfonyl)propan-2-ylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • benzyl 4-2-(chlorosulfonyl)propan-2-ylpiperidine-1-carboxylate
    • benzyl 4-[2-(chlorosulfonyl)propan-2-yl]piperidine-1-carboxylate
    • EN300-1132267
    • 2138210-10-1
    • インチ: 1S/C16H22ClNO4S/c1-16(2,23(17,20)21)14-8-10-18(11-9-14)15(19)22-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
    • InChIKey: LHTOLALFLLQXSG-UHFFFAOYSA-N
    • ほほえんだ: ClS(C(C)(C)C1CCN(C(=O)OCC2C=CC=CC=2)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 359.0958071g/mol
  • どういたいしつりょう: 359.0958071g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 501
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

benzyl 4-2-(chlorosulfonyl)propan-2-ylpiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1132267-0.1g
benzyl 4-[2-(chlorosulfonyl)propan-2-yl]piperidine-1-carboxylate
2138210-10-1 95%
0.1g
$767.0 2023-10-26
Enamine
EN300-1132267-1.0g
benzyl 4-[2-(chlorosulfonyl)propan-2-yl]piperidine-1-carboxylate
2138210-10-1
1g
$0.0 2023-06-09
Enamine
EN300-1132267-5g
benzyl 4-[2-(chlorosulfonyl)propan-2-yl]piperidine-1-carboxylate
2138210-10-1 95%
5g
$2525.0 2023-10-26
Enamine
EN300-1132267-0.05g
benzyl 4-[2-(chlorosulfonyl)propan-2-yl]piperidine-1-carboxylate
2138210-10-1 95%
0.05g
$732.0 2023-10-26
Enamine
EN300-1132267-0.5g
benzyl 4-[2-(chlorosulfonyl)propan-2-yl]piperidine-1-carboxylate
2138210-10-1 95%
0.5g
$836.0 2023-10-26
Enamine
EN300-1132267-2.5g
benzyl 4-[2-(chlorosulfonyl)propan-2-yl]piperidine-1-carboxylate
2138210-10-1 95%
2.5g
$1707.0 2023-10-26
Enamine
EN300-1132267-0.25g
benzyl 4-[2-(chlorosulfonyl)propan-2-yl]piperidine-1-carboxylate
2138210-10-1 95%
0.25g
$801.0 2023-10-26
Enamine
EN300-1132267-10g
benzyl 4-[2-(chlorosulfonyl)propan-2-yl]piperidine-1-carboxylate
2138210-10-1 95%
10g
$3746.0 2023-10-26
Enamine
EN300-1132267-1g
benzyl 4-[2-(chlorosulfonyl)propan-2-yl]piperidine-1-carboxylate
2138210-10-1 95%
1g
$871.0 2023-10-26

benzyl 4-2-(chlorosulfonyl)propan-2-ylpiperidine-1-carboxylate 関連文献

benzyl 4-2-(chlorosulfonyl)propan-2-ylpiperidine-1-carboxylateに関する追加情報

Recent Advances in the Study of Benzyl 4-2-(Chlorosulfonyl)propan-2-ylpiperidine-1-carboxylate (CAS: 2138210-10-1)

Benzyl 4-2-(chlorosulfonyl)propan-2-ylpiperidine-1-carboxylate (CAS: 2138210-10-1) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfonyl and piperidine moieties, has shown potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

One of the most notable advancements in the study of this compound is its role in the synthesis of small-molecule inhibitors targeting proteases and kinases. Researchers have demonstrated that the chlorosulfonyl group in benzyl 4-2-(chlorosulfonyl)propan-2-ylpiperidine-1-carboxylate can be leveraged for selective covalent binding to active-site residues in target enzymes. This property has been exploited in the design of irreversible inhibitors with enhanced potency and specificity, as evidenced by recent publications in high-impact journals such as the Journal of Medicinal Chemistry.

In addition to its utility in inhibitor design, benzyl 4-2-(chlorosulfonyl)propan-2-ylpiperidine-1-carboxylate has also been investigated for its potential in prodrug development. A 2023 study published in Bioorganic & Medicinal Chemistry Letters highlighted its use as a prodrug moiety that can be enzymatically cleaved to release active pharmacophores in vivo. This approach has shown promise in improving the bioavailability and pharmacokinetic profiles of therapeutic agents, particularly those with poor solubility or stability.

Recent synthetic methodologies have also focused on optimizing the production of benzyl 4-2-(chlorosulfonyl)propan-2-ylpiperidine-1-carboxylate. A team at the University of Cambridge reported a scalable and efficient synthesis route that minimizes the use of hazardous reagents while maintaining high yields. This advancement is expected to facilitate broader access to the compound for research and development purposes.

Looking ahead, the versatility of benzyl 4-2-(chlorosulfonyl)propan-2-ylpiperidine-1-carboxylate positions it as a valuable tool in medicinal chemistry. Ongoing research aims to explore its applications in targeted drug delivery systems and as a scaffold for the development of multifunctional therapeutics. The compound's unique chemical properties and demonstrated biological activities make it a compelling subject for future investigations in the chemical biology and pharmaceutical sciences.

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